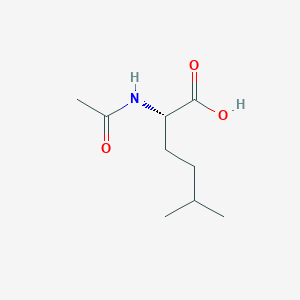

(S)-2-Acetamido-5-methylhexanoic acid

Description

Properties

Molecular Formula |

C9H17NO3 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

(2S)-2-acetamido-5-methylhexanoic acid |

InChI |

InChI=1S/C9H17NO3/c1-6(2)4-5-8(9(12)13)10-7(3)11/h6,8H,4-5H2,1-3H3,(H,10,11)(H,12,13)/t8-/m0/s1 |

InChI Key |

DVFFMAIDIFRYDO-QMMMGPOBSA-N |

Isomeric SMILES |

CC(C)CC[C@@H](C(=O)O)NC(=O)C |

Canonical SMILES |

CC(C)CCC(C(=O)O)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Acetamido-5-methylhexanoic acid typically involves the acylation of leucine. One common method is the reaction of leucine with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, and results in the formation of the acetamido derivative.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors where leucine is reacted with acetic anhydride under controlled conditions. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Acetamido-5-methylhexanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding keto acids.

Reduction: Reduction reactions can convert the acetamido group to an amine group.

Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of keto acids.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-2-Acetamido-5-methylhexanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.

Biology: The compound is studied for its role in protein synthesis and metabolism.

Industry: It is used in the production of various biochemical products and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Acetamido-5-methylhexanoic acid involves its incorporation into peptides and proteins. The acetamido group can interact with various enzymes and receptors, influencing their activity. The compound can also participate in metabolic pathways, where it undergoes enzymatic transformations to exert its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Functional Groups

(a) (2S)-2-Acetamido-5-oxo-5-(phosphonooxy)pentanoic Acid

- Structure: Differs by replacing the C5 methyl group with a phosphonooxy-ketone moiety.

- Properties: The phosphonooxy group increases polarity, improving water solubility but reducing membrane permeability.

- Applications : Used in studies of phosphorylated metabolic intermediates .

(b) Methotrexate-Related Compounds (e.g., , compounds a–d)

- Structure: Contain pteridine rings and benzamido linkages, unlike the linear hexanoic acid backbone of the target compound. However, shared acetamido and dimethylamino groups enable comparisons in hydrogen-bonding and steric effects.

- Properties : Higher molecular weight and aromaticity reduce solubility in aqueous media. The pteridine system confers strong UV absorbance, useful in analytical detection .

(c) Benzo[b]selenophene Derivatives ()

- Structure : Incorporate a selenium-containing aromatic ring and acetamido-ethoxy side chains.

- Properties: Selenium enhances electrophilic character and redox activity. The aromatic system increases rigidity, contrasting with the flexible aliphatic chain of (S)-2-acetamido-5-methylhexanoic acid.

- Applications : Investigated for antitumor activity due to selenium’s pro-oxidant effects .

Key Findings from Research

- Hydrophobicity vs. Bioavailability: The methyl group in this compound balances hydrophobicity (LogP ~0.8), enabling moderate membrane permeability compared to highly polar phosphonooxy analogues (LogP -1.2) .

- Steric Effects : Branched analogs like the target compound exhibit greater conformational stability than linear derivatives, as shown in QSPR models for retention indices () .

- Stereochemical Specificity: The (S)-configuration at C2 is critical for binding to enzymes such as proteases, contrasting with racemic mixtures of selenophene derivatives, which show reduced selectivity .

Q & A

Q. What are the key considerations for synthesizing (S)-2-Acetamido-5-methylhexanoic acid in a laboratory setting?

Answer: Synthesis involves protecting the amino group and optimizing reaction conditions. For example, the Fmoc-protected derivative (Fmoc-(S)-2-amino-5-methylhexanoic acid) is synthesized using standard peptide coupling reagents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) in anhydrous solvents (e.g., DMF) . Critical steps include:

- Protection : Use Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) to protect the α-amino group, preventing unwanted side reactions.

- Purification : Chromatographic techniques (e.g., flash column chromatography) or recrystallization ensure purity.

- Validation : Confirm structural integrity via H/C NMR and mass spectrometry .

Table 1: Typical Reaction Conditions for Acetamido Derivatives

| Reaction Type | Reagents/Conditions | Key Considerations |

|---|---|---|

| Protection | Fmoc-Cl, TEA in DMF | Avoid moisture; inert atmosphere |

| Coupling | DCC/HOBt, RT, 24h | Monitor by TLC for completion |

| Deprotection | Piperidine/DMF (20%) | Gentle stirring to prevent racemization |

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Answer: A combination of analytical methods is essential:

- Chromatography : HPLC with a C18 column (gradient: 0.1% TFA in H₂O/acetonitrile) to assess purity (>95%) .

- Spectroscopy :

- H NMR (DMSO-d₆): Verify absence of impurities (e.g., δ 1.2–1.5 ppm for methyl groups; δ 8.2 ppm for acetamido protons).

- FT-IR: Confirm amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictory data in studies involving the biological activity of this compound?

Answer: Contradictions often arise from variability in experimental design or biological models. To address this:

- Systematic Review : Follow COSMOS-E guidelines to aggregate data from diverse studies, assessing bias and confounding variables (e.g., cell line specificity, dosage variations) .

- Meta-Analysis : Statistically integrate results using tools like RevMan, focusing on heterogeneity metrics (I² statistic) to quantify inconsistency .

- Replication Studies : Standardize protocols (e.g., fixed incubation times, controlled pH) to isolate variables causing discrepancies .

Q. How can computational methods predict the reactivity of this compound in novel synthetic pathways?

Answer: Computational tools leverage databases like REAXYS and PubChem to model reactions:

- Density Functional Theory (DFT) : Calculate activation energies for proposed reactions (e.g., amide bond formation or hydrolysis) .

- Retrosynthetic Analysis : Use Pistachio/BKMS_METABOLIC datasets to identify feasible precursors and intermediates .

- MD Simulations : Predict solvation effects and steric hindrance in aqueous/organic environments .

Example Workflow :

- Input SMILES notation into Schrödinger’s Maestro.

- Optimize geometry using OPLS4 force field.

- Simulate reaction pathways with Jaguar’s QM module.

Q. What are the common functional group transformations applicable to this compound in derivatization studies?

Answer: The compound’s acetamido and carboxylic acid groups enable diverse modifications:

- Hydrolysis : Acidic (6M HCl, reflux) or basic (NaOH, 70°C) conditions yield (S)-2-amino-5-methylhexanoic acid .

- Oxidation : Use KMnO₄/H₂SO₄ to convert methyl groups to carboxylic acids (monitor via iodometric titration) .

- Peptide Coupling : Activate the carboxyl group with EDC/NHS for conjugation to amines (e.g., lysine residues in proteins) .

Table 2: Functional Group Reactivity

| Functional Group | Reaction | Reagents | Applications |

|---|---|---|---|

| Acetamido | Hydrolysis | HCl/NaOH | Prodrug activation |

| Carboxylic Acid | Esterification | MeOH/H⁺ | Lipophilicity enhancement |

| Methyl Branch | Halogenation | Br₂/Fe | Radiolabeling precursors |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.